Methyl (R)-2-aminohex-5-enoate hcl

Catalog No.
S15995140
CAS No.
M.F
C7H14ClNO2
M. Wt
179.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (R)-2-aminohex-5-enoate hcl

Product Name

Methyl (R)-2-aminohex-5-enoate hcl

IUPAC Name

methyl (2R)-2-aminohex-5-enoate;hydrochloride

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

InChI

InChI=1S/C7H13NO2.ClH/c1-3-4-5-6(8)7(9)10-2;/h3,6H,1,4-5,8H2,2H3;1H/t6-;/m1./s1

InChI Key

LBWJUZYGRREYQH-FYZOBXCZSA-N

Canonical SMILES

COC(=O)C(CCC=C)N.Cl

Isomeric SMILES

COC(=O)[C@@H](CCC=C)N.Cl

Methyl (R)-2-aminohex-5-enoate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2C_7H_{14}ClNO_2 and a molecular weight of 179.64g/mol179.64\,g/mol . This compound is characterized by the presence of an amino group and a double bond within its hexenoate structure, making it a valuable building block in organic synthesis. It exists as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions.

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, resulting in the formation of carboxylic acids.
  • Reduction: Reduction reactions can be facilitated by lithium aluminum hydride, yielding primary amines.
  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various substituted amines or amides .

The biological activity of methyl (R)-2-aminohex-5-enoate hydrochloride is notable in biochemical research. It serves as a substrate in enzyme assays and can modulate enzyme activity, acting either as an inhibitor or an activator depending on the biological context. This compound's unique structure allows it to interact with specific molecular targets, facilitating studies on enzyme mechanisms and metabolic pathways .

The synthesis of methyl (R)-2-aminohex-5-enoate hydrochloride typically involves the following steps:

  • Starting Materials: The reaction begins with 2-aminohex-5-enoic acid.
  • Esterification: Methanol is added to the acid in the presence of hydrochloric acid as a catalyst.
  • Refluxing: The mixture is refluxed to ensure complete esterification, yielding methyl (R)-2-aminohex-5-enoate.
  • Hydrochloride Formation: The product is then treated with hydrochloric acid to form the hydrochloride salt .

Methyl (R)-2-aminohex-5-enoate hydrochloride has various applications across multiple fields:

  • Organic Synthesis: It serves as a crucial intermediate for synthesizing heterocyclic compounds and other complex organic molecules.
  • Pharmaceutical Industry: The compound is utilized in drug development processes due to its ability to modify biological activity through structural variations.
  • Biochemical Research: It is employed in studies related to enzyme activity and metabolic processes .

Research into the interactions of methyl (R)-2-aminohex-5-enoate hydrochloride has revealed its potential effects on various biological systems. It has been studied for its ability to modulate enzyme activities, which can lead to insights into metabolic pathways and therapeutic targets. Its interactions are particularly relevant in pharmacological contexts where understanding substrate-enzyme relationships is crucial .

Several compounds share structural similarities with methyl (R)-2-aminohex-5-enoate hydrochloride. These include:

Compound NameStructural FeaturesDifferences
Methyl 2-aminohexanoateLacks double bond; saturated structureDifferent reactivity and applications
Ethyl 2-aminohex-5-enoateEthyl ester group instead of methylAffects chemical properties and reactivity
2-Aminohex-5-enoic acidParent acid form without esterificationUsed as a precursor for synthesis
Methyl 2-aminopent-4-enoateShorter carbon chain; different position of double bondVaries in biological activity

These comparisons highlight the unique features of methyl (R)-2-aminohex-5-enoate hydrochloride, particularly its specific reactivity due to the presence of both an amino group and a double bond within its structure .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

179.0713064 g/mol

Monoisotopic Mass

179.0713064 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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